

Spectroscopic Analysis of (R)-1-Bromo-2-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-2-methylbutane**

Cat. No.: **B081432**

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Introduction

(R)-1-Bromo-2-methylbutane is a chiral haloalkane that serves as a valuable building block in organic synthesis, particularly in the construction of enantiomerically pure molecules for pharmaceutical and fine chemical applications.^[1] Its utility in stereoselective reactions necessitates a comprehensive understanding of its structural and spectroscopic properties. This technical guide provides an in-depth overview of the key spectroscopic data for **(R)-1-Bromo-2-methylbutane**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The spectroscopic data for **(R)-1-Bromo-2-methylbutane** is summarized in the following tables. It is important to note that the spectroscopic data for the (R) and (S) enantiomers are identical in achiral solvents.

Table 1: ¹H NMR Spectroscopic Data for **(R)-1-Bromo-2-methylbutane**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| ~3.45 | dd | 2H | -CH ₂ Br |
| ~1.80 | m | 1H | -CH(CH ₃)- |
| ~1.50 | m | 1H | -CH ₂ CH ₃ (diastereotopic) |
| ~1.25 | m | 1H | -CH ₂ CH ₃ (diastereotopic) |
| ~1.00 | d | 3H | -CH(CH ₃)- |
| ~0.90 | t | 3H | -CH ₂ CH ₃ |

Note: The protons on the methylene group of the ethyl substituent are diastereotopic and thus have different chemical shifts and coupling patterns. The exact chemical shifts and coupling constants can be determined from high-resolution spectra.

Table 2: ^{13}C NMR Spectroscopic Data for (R)-1-Bromo-2-methylbutane

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| ~43.0 | -CH ₂ Br |
| ~38.0 | -CH(CH ₃)- |
| ~28.0 | -CH ₂ CH ₃ |
| ~18.0 | -CH(CH ₃)- |
| ~11.0 | -CH ₂ CH ₃ |

Table 3: IR Spectroscopic Data for (R)-1-Bromo-2-methylbutane

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------|
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1460 | Medium | C-H bending |
| 1380 | Medium | C-H bending (gem-dimethyl) |
| 1250 | Medium | CH ₂ wag |
| 690-515 | Strong | C-Br stretching |

Table 4: Mass Spectrometry Data for (R)-**1-Bromo-2-methylbutane**

| m/z | Relative Intensity | Assignment |
|---------|--------------------|---|
| 152/150 | Low | [M] ⁺ (Molecular ion) |
| 123/121 | Medium | [M - C ₂ H ₅] ⁺ |
| 71 | High | [C ₅ H ₁₁] ⁺ |
| 57 | Base Peak | [C ₄ H ₉] ⁺ |
| 43 | High | [C ₃ H ₇] ⁺ |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity for the molecular ion and bromine-containing fragments.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for (R)-**1-Bromo-2-methylbutane** are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of (R)-**1-Bromo-2-methylbutane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Spectral Width: Approximately 12 ppm, centered around 5 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
 - Temperature: The experiment is conducted at room temperature (e.g., 298 K).
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - Spectral Width: Approximately 200 ppm, centered around 100 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Temperature: The experiment is conducted at room temperature (e.g., 298 K).
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, the IR spectrum of **(R)-1-Bromo-2-methylbutane** can be obtained neat.^[5] A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).^[6]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. The resulting spectrum is typically presented as transmittance versus wavenumber.

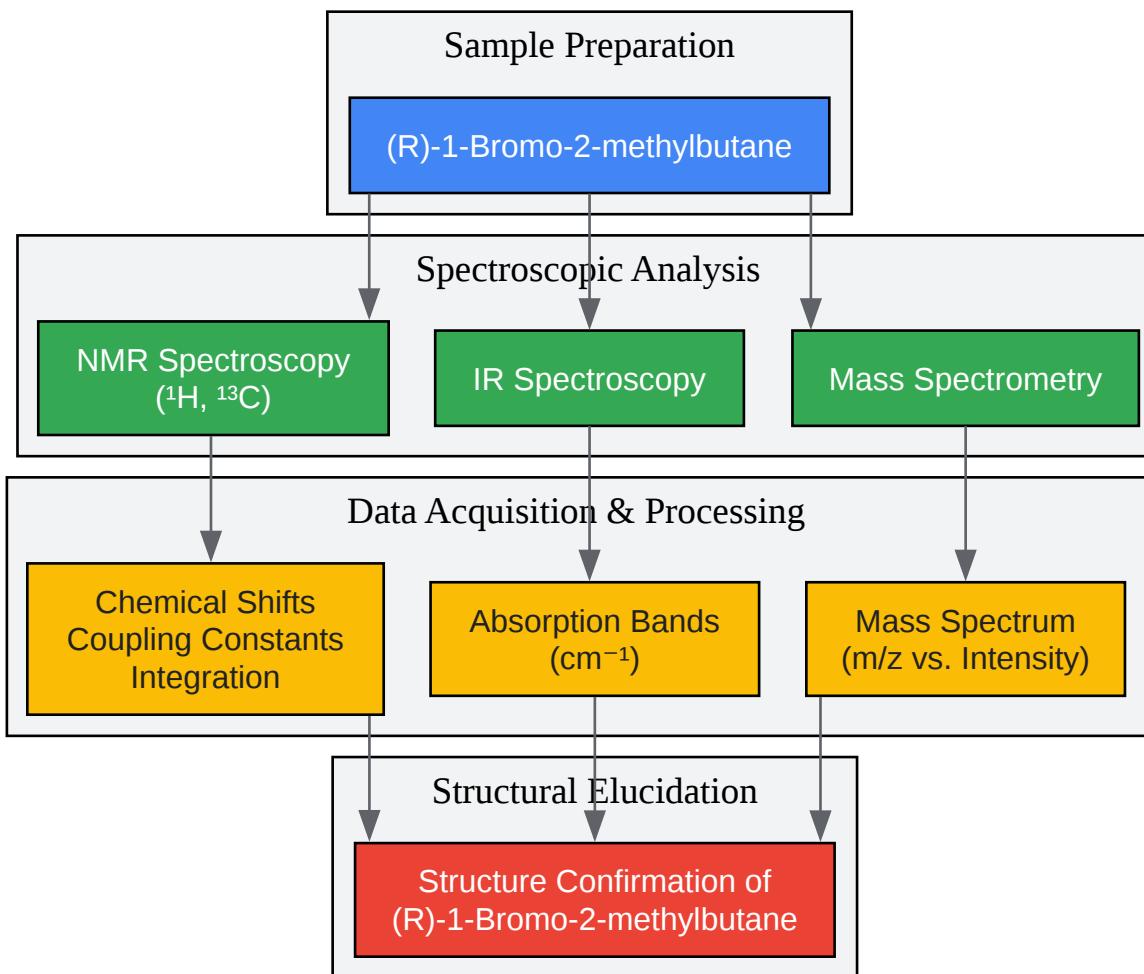
3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or directly via a direct insertion probe.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used.^[7]
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 30-200.
 - Scan Speed: A scan speed that allows for the acquisition of several spectra across a chromatographic peak (if using GC-MS) is chosen.

- Data Processing: The resulting mass spectrum is a plot of relative intensity versus mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The logical workflow for the comprehensive spectroscopic characterization of **(R)-1-Bromo-2-methylbutane** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the characterization of **(R)-1-Bromo-2-methylbutane**. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for unambiguous confirmation of its structure and purity. This information is critical for researchers in organic synthesis and drug development who rely on the stereochemical integrity and identity of their starting materials and intermediates.

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